10-Acetylquindoline
Overview
Description
10-Acetylquindoline is a derivative of quindoline, a compound belonging to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of an acetyl group at the 10th position of the quindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetylquindoline typically involves the condensation of indolin-3-one with 2-amino-5-bromobenzaldehyde. This reaction proceeds under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the optimization of reaction conditions are crucial for industrial applications. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for the construction and functionalization of this compound .
Chemical Reactions Analysis
Types of Reactions: 10-Acetylquindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quindoline structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
10-Acetylquindoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-Acetylquindoline primarily involves its interaction with DNA. The compound stabilizes G-quadruplex structures, which are four-stranded DNA configurations found in telomeres and certain gene promoters. By stabilizing these structures, this compound can inhibit the activity of telomerase, an enzyme that extends telomeres and is often upregulated in cancer cells. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Quindoline: The parent compound of 10-Acetylquindoline, known for its biological activity.
Cryptolepine: An indoloquinoline alkaloid with antimalarial and anticancer properties.
Neocryptolepine: Another indoloquinoline derivative with similar biological activities.
Uniqueness: this compound stands out due to its specific acetylation at the 10th position, which enhances its ability to stabilize G-quadruplex structures. This unique modification differentiates it from other quinoline derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
1-indolo[3,2-b]quinolin-10-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11(20)19-15-9-5-3-7-13(15)17-16(19)10-12-6-2-4-8-14(12)18-17/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDQWWAZFBUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4C=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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